molecular formula C16H18ClFN2OS B2663104 [2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone CAS No. 851802-67-0

[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone

Cat. No. B2663104
CAS RN: 851802-67-0
M. Wt: 340.84
InChI Key: ODOFJOXKYSNZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone is a useful research compound. Its molecular formula is C16H18ClFN2OS and its molecular weight is 340.84. The purity is usually 95%.
BenchChem offers high-quality [2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Properties and Polymer Application

A study by Danko et al. (2012) explores the spectral properties of Y-shaped fluorophores that include an imidazole ring, closely related to the structure . These fluorophores exhibit strong fluorescence in various media, indicating potential applications in materials science for fluorescent labeling and sensing technologies. The study suggests that such compounds, when doped in solid polymer matrices, show enhanced fluorescence, highlighting their utility in developing advanced materials with specific optical properties (Danko et al., 2012).

High-Refractive Index Materials

Research by Tapaswi et al. (2015) on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which share functional group similarities with the compound , indicates potential applications in creating materials with high refractive indices and small birefringences. Such materials are valuable in the optics and photonics industries, particularly for applications requiring materials with exceptional optical clarity and stability (Tapaswi et al., 2015).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating good antimicrobial activity. Although not directly mentioning the compound , this research highlights the broader utility of imidazole derivatives in developing new antimicrobial agents. The study's findings suggest potential applications in medicinal chemistry for designing drugs targeting specific bacterial strains (Noolvi et al., 2014).

Synthesis and Pharmaceutical Applications

Another study focused on the synthesis of novel compounds for pharmaceutical applications is by Darwish et al. (2014), which aimed at creating new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This research indicates the potential of incorporating specific functional groups into heterocyclic compounds to enhance their biological activity, suggesting a pathway for the development of new therapeutics based on the core structure of the compound (Darwish et al., 2014).

properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2OS/c17-13-6-3-7-14(18)12(13)10-22-16-19-8-9-20(16)15(21)11-4-1-2-5-11/h3,6-7,11H,1-2,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOFJOXKYSNZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone

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